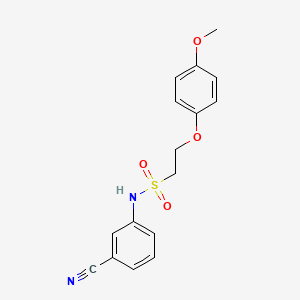
N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide, also known as CMF-019, is a sulfonamide derivative that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in scientific research for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide involves the inhibition of various signaling pathways that are involved in inflammation and cancer. It has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. Additionally, N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. Additionally, N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide has been shown to induce apoptosis in cancer cells, which leads to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide in lab experiments is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Additionally, it has been shown to have low toxicity, making it a safe candidate for further research.
However, one limitation of using N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research could be done to investigate its anti-cancer properties and its potential use in the development of novel anti-cancer therapies.
Another future direction is to investigate the structure-activity relationship of N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide and its analogs to improve its solubility and efficacy. This could lead to the development of more potent and effective compounds for therapeutic use.
Conclusion
In conclusion, N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide is a sulfonamide derivative that has shown promising results in scientific research for its potential therapeutic applications. It has anti-inflammatory and anti-cancer properties and has been shown to have low toxicity. Further research is needed to investigate its potential use in the treatment of inflammatory diseases and cancer, as well as to improve its solubility and efficacy.
Synthesemethoden
The synthesis of N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide involves a multi-step process that includes the reaction of 3-cyanophenylboronic acid with 4-methoxyphenyl chloroformate to form an intermediate product. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethanesulfonamide to produce N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide has been studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. This makes it a potential candidate for the development of novel anti-cancer therapies.
Eigenschaften
IUPAC Name |
N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-21-15-5-7-16(8-6-15)22-9-10-23(19,20)18-14-4-2-3-13(11-14)12-17/h2-8,11,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFCCHCNKROZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-2-(4-methoxyphenoxy)ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4-[2-[4-(2-methylpropyl)-1,2,4-triazol-3-yl]pyrrolidin-1-yl]benzonitrile](/img/structure/B7553899.png)
![5-[4-(4-Methoxyphenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7553908.png)


![[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)
![1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B7553932.png)


![1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553962.png)

![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)
![4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7553982.png)
![4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B7553987.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7553995.png)